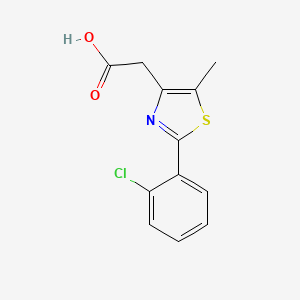
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-
Overview
Scientific Research Applications
Synthesis and Characterization
A study by Ali et al. (2002) focused on synthesizing and characterizing organotin(IV) derivatives of a compound closely related to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, using various techniques like NMR, mass spectrometry, and thermal analysis. This research highlights the compound's potential in the field of inorganic chemistry and materials science (Ali et al., 2002).
Biological Significance
The same study by Ali et al. (2002) also tested the synthesized compounds for antibacterial and antifungal activities, suggesting the relevance of 4-thiazoleacetic acid derivatives in developing new antimicrobial agents (Ali et al., 2002).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a compound similar to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, and evaluated their antimicrobial activity. This research emphasizes the compound's potential use in creating new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Chen et al. (2010) conducted a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This study indicates potential antiviral applications, particularly against tobacco mosaic virus, suggesting a role for 4-thiazoleacetic acid derivatives in antiviral research (Chen et al., 2010).
Macrocyclic Complex Synthesis
Ma and Sun (2004) reported the self-assembly synthesis of a novel macrocyclic complex involving 2-mercapto-4-methyl-5-thiazoleacetic acid. This research presents the compound's application in the field of supramolecular chemistry and the synthesis of complex molecular structures (Ma & Sun, 2004).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUDEKMWVLDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



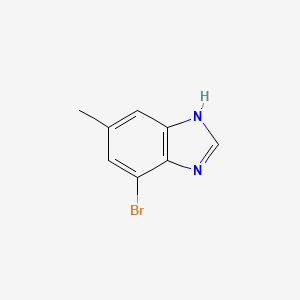
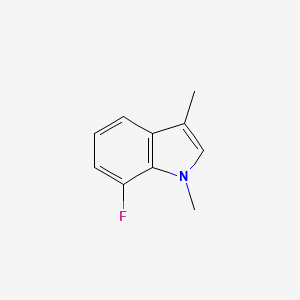
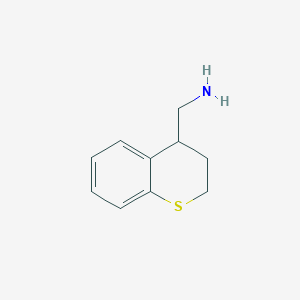
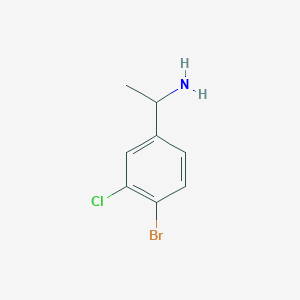
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)

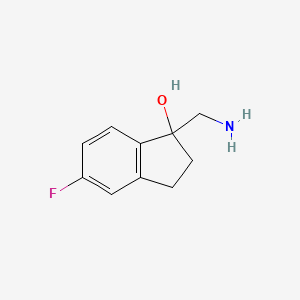
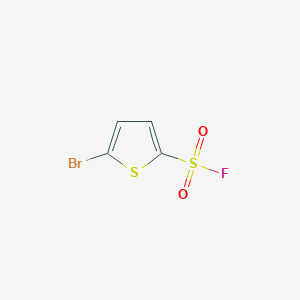
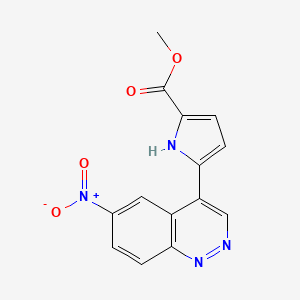
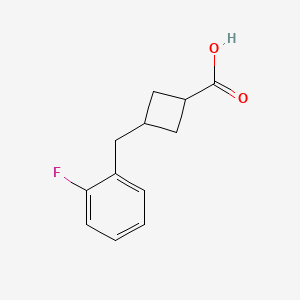
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)
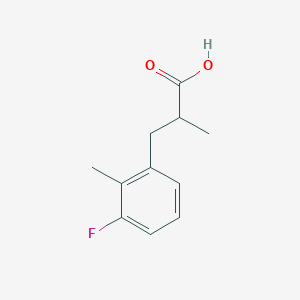
![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)